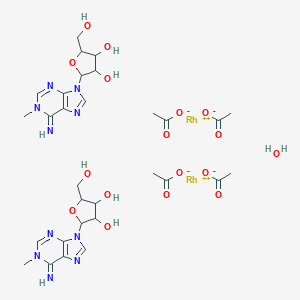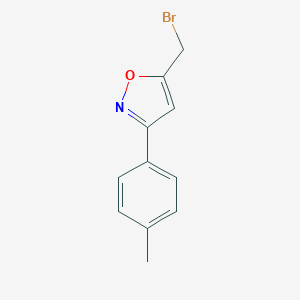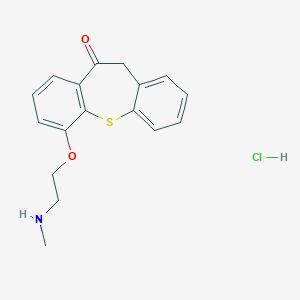
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, commonly known as amoxapine, is a tricyclic antidepressant that has been used in the treatment of depression, anxiety, and other psychiatric disorders. However, the focus of
Mechanism of Action
The exact mechanism of action of amoxapine is not fully understood. However, it is thought to work by blocking the reuptake of dopamine and serotonin, which increases their availability in the brain. This may lead to an improvement in mood and a reduction in symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Amoxapine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. It has also been shown to have anticholinergic effects, which may contribute to its side effects.
Advantages and Limitations for Lab Experiments
One advantage of using amoxapine in lab experiments is that it has a well-established mechanism of action and has been extensively studied. This makes it a useful tool for studying depression, anxiety, and other psychiatric disorders. However, one limitation of using amoxapine in lab experiments is that it has a number of side effects, including sedation, dry mouth, and blurred vision. This may limit its usefulness in certain experiments.
Future Directions
There are a number of future directions for the study of amoxapine. One area of research is the development of new antidepressant drugs that are based on the structure of amoxapine. Another area of research is the study of the long-term effects of amoxapine on the brain and behavior. Finally, there is a need for further research into the mechanism of action of amoxapine, particularly its effects on dopamine and serotonin receptors.
Conclusion:
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochloride, commonly known as amoxapine, is a tricyclic antidepressant that has been extensively studied for its potential use in scientific research. Its well-established mechanism of action and ability to increase the levels of dopamine and serotonin in the brain make it a useful tool for studying depression, anxiety, and other psychiatric disorders. However, its side effects may limit its usefulness in certain experiments. There are a number of future directions for the study of amoxapine, including the development of new antidepressant drugs and further research into its mechanism of action.
Synthesis Methods
The synthesis of amoxapine involves the reaction of 2-chloroethanol with 2-mercaptobenzoic acid to form 2-(2-hydroxyethoxy)benzoic acid. This intermediate is then reacted with 2-(methylamino)ethanol to form 6-(2-(methylamino)ethoxy)benzoic acid. Finally, the acid is converted to the hydrochloride salt to form dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochloride.
Scientific Research Applications
Amoxapine has been used in scientific research for a variety of purposes, including the study of depression, anxiety, and other psychiatric disorders. It has also been used in the study of neurotransmitters, particularly dopamine and serotonin. Amoxapine has been shown to have a high affinity for dopamine receptors, which may contribute to its antidepressant effects.
properties
CAS RN |
125981-95-5 |
|---|---|
Product Name |
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochloride |
Molecular Formula |
C17H18ClNO2S |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
1-[2-(methylamino)ethoxy]-6H-benzo[b][1]benzothiepin-5-one;hydrochloride |
InChI |
InChI=1S/C17H17NO2S.ClH/c1-18-9-10-20-15-7-4-6-13-14(19)11-12-5-2-3-8-16(12)21-17(13)15;/h2-8,18H,9-11H2,1H3;1H |
InChI Key |
KZMBCYNRMLTXGP-UHFFFAOYSA-N |
SMILES |
CNCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl |
Canonical SMILES |
CNCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl |
Other CAS RN |
125981-95-5 |
synonyms |
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochlo ride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)
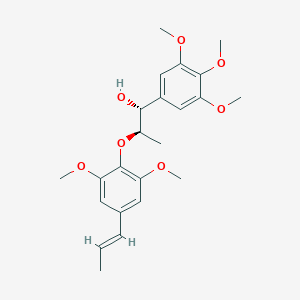

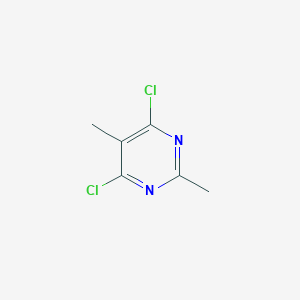
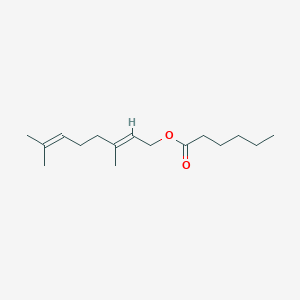



![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)
